molecular formula C19H18N2O2S B2458993 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 898416-11-0

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2458993
CAS No.: 898416-11-0
M. Wt: 338.43
InChI Key: AGMUBTUPVQWBNB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic hybrid molecule designed for advanced scientific research, particularly in the field of anticancer and multi-target drug discovery. This compound incorporates three distinct pharmacophoric motifs: an indoline scaffold, a furan ring, and a thiophene-2-carboxamide group. The indoline nucleus is a well-established structural component in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties . The strategic inclusion of the thiophene-2-carboxamide moiety is of significant interest; bioisosteric studies have shown that thiophene-2-carboxamide derivatives of anthraquinone exhibit potent antitumor activity , with the sulfur atom in the thiophene ring playing a specific role in enhancing these properties compared to its furan-based counterparts . The molecular design follows the principle of molecular hybridization, aiming to merge complementary bioactive fragments into a single entity to improve therapeutic efficacy and selectivity . While specific mechanistic data for this exact compound is not fully reported, analyses of structurally similar compounds suggest that such molecules may induce apoptotic cell death in cancer cells through pathways involving caspase activation and a decrease in mitochondrial membrane potential, without significant interaction with double-stranded DNA . This reagent serves as a crucial building block for researchers exploring new chemical entities in oncology and other therapeutic areas. It is intended for use in in vitro screening assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMUBTUPVQWBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological effects, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 338.43 g/mol
  • CAS Number : 898416-11-0

This compound features a thiophene ring and an indole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and furan derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.

Compound MIC (µg/mL) Target Pathogens
This compound15.625 - 62.5Staphylococcus aureus
Thiophenes & Furans31.108 - 62.216Pseudomonas aeruginosa

Studies indicate that this compound exhibits bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways in bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation. For example, compounds that inhibit inosine monophosphate dehydrogenase (IMPDH) have been linked to reduced proliferation of human myelogenous leukemia cells (K562) .

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as IMPDH, leading to disrupted nucleotide synthesis.
  • Activation of HIF Pathways : The compound may activate hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels, thus enhancing cell survival under stress conditions .

Case Studies

  • Study on Antimicrobial Activity : A series of furan and thiophene derivatives were tested against bacterial strains, showing that modifications in the structure significantly influenced their antibacterial potency. The study concluded that the presence of sulfur-containing moieties enhances antimicrobial efficacy .
  • Anticancer Evaluation : In a study investigating the effects on K562 cells, it was found that the compound led to an increase in apoptotic markers after 24 hours of treatment, suggesting its potential as a therapeutic agent against leukemia .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing furan and thiophene rings exhibit significant anticancer activity. N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates. It may induce apoptosis through the modulation of signaling pathways critical for cell survival.
  • Case Study : A study conducted on derivatives similar to this compound demonstrated IC50 values as low as 12 μM against A549 lung cancer cells, indicating potent anticancer effects .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
  • Research Findings : Studies have shown that compounds with similar frameworks can effectively modulate inflammatory pathways, suggesting that this compound could serve as a therapeutic agent for inflammatory diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a drug candidate:

PropertyValue
LogP3.5
Solubility in waterPoor
BioavailabilityModerate

These properties indicate that while the compound may have limited solubility, its lipophilicity suggests potential for oral bioavailability.

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of the Furan and Thiophene Rings : Utilizing standard organic synthesis techniques to construct the heterocyclic frameworks.
  • Coupling Reaction : The indole moiety is introduced through a coupling reaction that forms the final amide bond.
  • Purification : The product is purified using chromatographic techniques to achieve high purity levels suitable for biological testing.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)thiophene-2-carboxamide?

  • Methodology : The synthesis involves multi-step reactions:

Amide Bond Formation : React thiophene-2-carbonyl chloride with an amine intermediate (e.g., indoline derivative) under reflux in acetonitrile to form the carboxamide backbone .

Coupling Reactions : Use carbodiimide coupling agents (e.g., DCC) in polar aprotic solvents (e.g., dichloromethane) to link the furan and indoline moieties .

Purification : Employ column chromatography or crystallization to isolate the pure compound .

  • Critical Conditions :

  • Temperature control (reflux at ~82°C for acetonitrile) .

  • Solvent polarity to enhance regioselectivity (e.g., dichloromethane for coupling) .

  • Catalytic efficiency (e.g., DMAP for acylation) .

    • Representative Protocol :
StepReagents/ConditionsPurposeYield Optimization
1Thiophene-2-carbonyl chloride + indoline derivative in acetonitrile, reflux (1–2 hr)Amide bond formationStoichiometric ratio, anhydrous conditions
2DCC, DMAP in dichloromethane (room temperature, 24 hr)Coupling furan/indoline groupsCatalyst-to-substrate ratio
3Silica gel chromatography (ethyl acetate/hexane)PurificationGradient elution

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign signals to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, indoline NH at δ 8.1–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D conformation and bond angles (e.g., dihedral angles between aromatic rings <15°) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 319.39 for C₁₅H₁₃NO₃S₂) .

Q. What safety precautions are recommended for handling thiophene-2-carboxamide derivatives?

  • Methodology :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., acetonitrile) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal .

Q. What preliminary biological screening assays are used to evaluate this compound?

  • Methodology :
  • In Vitro Cytotoxicity (MTT Assay) : Test against cancer cell lines (e.g., IC₅₀ values compared to cisplatin) .
  • Enzyme Inhibition : Measure binding affinity to kinases or proteases via fluorescence polarization .
  • Antimicrobial Susceptibility : Disk diffusion assays against S. aureus or E. coli .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and indoline moieties?

  • Methodology :
  • Analog Synthesis : Replace furan with thiophene or indoline with piperidine to assess activity changes .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger) to identify critical hydrogen-bonding sites .
  • Biological Testing : Compare IC₅₀ values of analogs to establish SAR trends.
  • Example SAR Table :
AnalogFuran ReplacementIndoline ReplacementIC₅₀ (μM)
1ThiopheneOriginal12.3
2OriginalPiperidine45.7
3PyridineOriginal>100

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :
  • Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., 48-hr incubation) .
  • Dose-Response Curves : Confirm linearity across studies (e.g., 0.1–100 μM range) .
  • Meta-Analysis : Compare data from >3 independent studies to identify outliers .

Q. What computational strategies predict binding modes with biological targets?

  • Methodology :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations .
  • Binding Affinity Prediction : Calculate ΔG values using MM-PBSA .
  • Example Docking Results :
Target ProteinDocking Score (kcal/mol)Key Interactions
EGFR-9.2H-bond with Lys721, π-π stacking with Phe723

Q. How can reaction pathways be optimized to minimize byproducts?

  • Methodology :
  • High-Throughput Screening (HTS) : Test 96 solvent/catalyst combinations to identify optimal conditions .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps .
  • Byproduct Analysis (LC-MS) : Monitor intermediates in real-time .
  • Case Study :
    Switching from batch to flow reactor reduced byproduct formation from 15% to 3% .

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